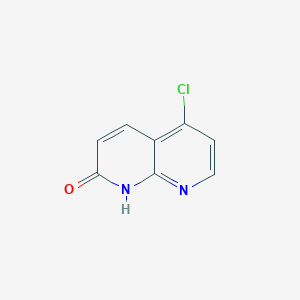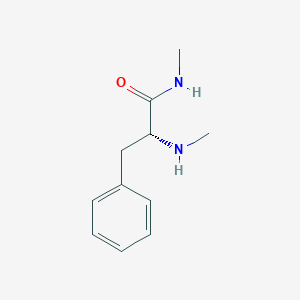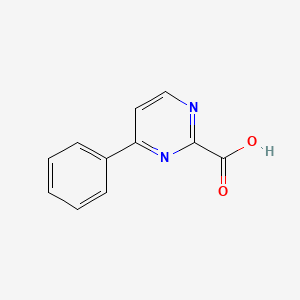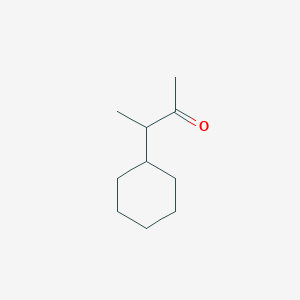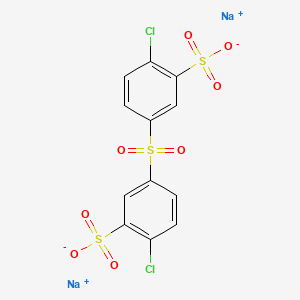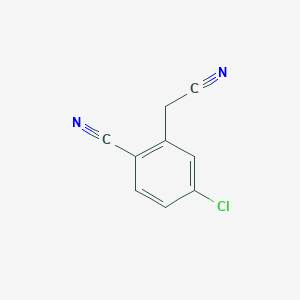
4-Chloro-2-(cyanomethyl)benzonitrile
描述
4-Chloro-2-(cyanomethyl)benzonitrile is a chemical compound with the molecular formula C9H6ClN2. It appears as a white to light yellow crystalline powder and is commonly used in medical, environmental, and industrial research. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Chloro-2-(cyanomethyl)benzonitrile involves the reaction of chlorobenzonitrile with methylbenzeneboronic acid in the presence of a catalyst under reflux conditions . The reaction is monitored using thin-layer chromatography (TLC), and the product is isolated through column chromatography.
Another method involves the reaction of ortho-chlorotoluene with ammonia and air at high temperatures (370-380°C) in the presence of a catalyst to produce ortho-chloro benzonitrile . This method yields a high-purity product with a yield of up to 93%.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar methods as described above. The use of continuous reactors and efficient catalysts ensures high yields and purity of the final product. The process is optimized to minimize waste and energy consumption, making it economically viable for large-scale production.
化学反应分析
Types of Reactions
4-Chloro-2-(cyanomethyl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Products with various functional groups replacing the chlorine atom.
Reduction: 4-Chloro-2-(aminomethyl)benzonitrile.
Oxidation: 4-Chloro-2-(carboxymethyl)benzonitrile.
科学研究应用
4-Chloro-2-(cyanomethyl)benzonitrile is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor for the development of new drugs with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Chloro-2-(cyanomethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the functional groups present in the compound.
相似化合物的比较
Similar Compounds
- 4-Chloro-2-(methyl)benzonitrile
- 4-Chloro-2-(aminomethyl)benzonitrile
- 4-Chloro-2-(carboxymethyl)benzonitrile
Uniqueness
4-Chloro-2-(cyanomethyl)benzonitrile is unique due to its combination of a chlorine atom and a cyanomethyl group on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
属性
IUPAC Name |
4-chloro-2-(cyanomethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2/c10-9-2-1-8(6-12)7(5-9)3-4-11/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYVLHMBEYBALA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


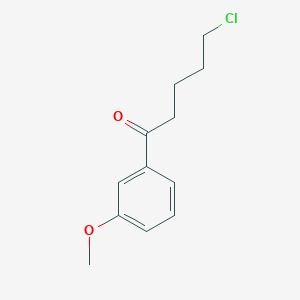
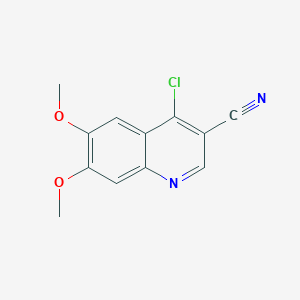
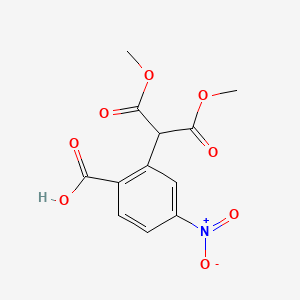
![2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1354550.png)
![2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1354551.png)
